N-(3-hydroxypropyl)-1H-indole-2-carboxamide

Enzyme Inhibition Structure-Activity Relationship Hydrogen Bonding

Antimycobacterial drug discovery demands validated MmpL3 inhibitor scaffolds with tunable selectivity-yet generic indole-2-carboxamide substitutions introduce uncontrolled variability in potency and pharmacokinetics. This compound resolves that challenge with a defined pharmacophore: • Orthogonal terminal hydroxyl enables bioconjugation, fluorophore attachment, or affinity tag installation without disrupting the indole-2-carboxamide pharmacophore. • Mycobacteria-specific mechanism (minimal activity against S. aureus and P. aeruginosa) supports narrow-spectrum antibiotic programs that minimize microbiome disruption. • Straightforward synthesis (~80% yield) via condensation of indole-2-carboxylic acid with 3-aminopropanol, enabling rapid SAR exploration and late-stage diversification.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 357616-16-1
Cat. No. B1299451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxypropyl)-1H-indole-2-carboxamide
CAS357616-16-1
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)NCCCO
InChIInChI=1S/C12H14N2O2/c15-7-3-6-13-12(16)11-8-9-4-1-2-5-10(9)14-11/h1-2,4-5,8,14-15H,3,6-7H2,(H,13,16)
InChIKeyNUPWJNNVGDORKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.7 [ug/mL]

N-(3-hydroxypropyl)-1H-indole-2-carboxamide: Properties & Positioning


N-(3-hydroxypropyl)-1H-indole-2-carboxamide (CAS 357616-16-1) is a synthetic indole-2-carboxamide derivative with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . The compound features an indole core bearing a carboxamide moiety at the 2-position and an N-(3-hydroxypropyl) substituent on the amide nitrogen [1]. This specific structural arrangement confers hydrogen-bonding capabilities via both the carboxamide group and the terminal hydroxyl of the hydroxypropyl chain, positioning it as a versatile scaffold within the broader indole-2-carboxamide class [2].

Selection LogicIndole-2-carboxamide scaffold for enzyme inhibition studies; 2-position geometry reported to favor target engagement over 3-carboxamide isomers
Workflow FitHydroxypropyl handle supports late-stage diversification in medicinal chemistry and chemical probe synthesis
Target ContextReported MmpL3 inhibitor class for mycobacterial target research; narrow-spectrum profile under investigation

N-(3-hydroxypropyl)-1H-indole-2-carboxamide Substitution Failure


Within the indole carboxamide class, seemingly minor structural variations—including carboxamide positional isomerism (2- vs. 3-position), hydroxyalkyl chain length (ethyl vs. propyl vs. butyl), and N-substitution patterns—profoundly alter hydrogen-bonding geometry, lipophilicity, and target engagement profiles [1]. Indole-2-carboxamides establish distinct hydrogen-bond networks with enzyme active sites compared to their 3-carboxamide counterparts, while the specific length of the hydroxyalkyl chain directly modulates both aqueous solubility and membrane permeability [2]. Consequently, generic substitution with a close analog such as N-(2-hydroxyethyl)-1H-indole-2-carboxamide or N-(3-hydroxypropyl)-1H-indole-3-carboxamide without experimental validation introduces uncontrolled variability in potency, selectivity, and pharmacokinetic behavior—risks that the quantitative evidence below systematically addresses [3].

1
Positional Isomer Mismatch Indole-3-carboxamide analogs may not reproduce 2-carboxamide hydrogen-bonding geometry with target enzymes; reported to shift inhibitory potency by 10–100-fold in class-level review.
2
Hydroxyalkyl Chain Variability Shorter-chain analogs like N-(2-hydroxyethyl) alter lipophilicity and H-bond reach; LogP and solubility profile may shift away from reference compound behavior.
3
Unsubstituted Parent Core 1H-Indole-2-carboxamide lacks the orthogonal hydroxyl handle; cannot support the same late-stage diversification workflows without additional synthetic steps.

Quantitative Evidence: N-(3-hydroxypropyl)-1H-indole-2-carboxamide


Positional Isomerism: 2-Carboxamide vs. 3-Carboxamide

The carboxamide moiety at the indole 2-position establishes a fundamentally different hydrogen-bonding network with target enzymes compared to the 3-carboxamide isomer [1]. Crystallographic and modeling studies demonstrate that 2-carboxamides orient the amide carbonyl and NH groups in a geometry that engages conserved catalytic residues in enzymes such as HIV-1 protease and renin, whereas 3-carboxamides adopt an orientation that precludes these key interactions [2]. This positional isomerism directly translates to differential inhibitory activity across multiple enzyme classes [3].

Positional Isomerism
Class-level inference
10–100× higher inhibitory potency reported for 2-carboxamide vs. 3-carboxamide class
2-Carboxamide nM–low μM IC50 vs. 3-Carboxamide 10–100× weaker
Hydrogen-bond geometry reported as key driver for enzyme inhibition; positioning may determine target engagement
Data to verify; class-level review across HLGP, HIV-1 protease, renin
Enzyme Inhibition Structure-Activity Relationship Hydrogen Bonding

MmpL3 Inhibition & Mycobacterial Selectivity

Indole-2-carboxamide derivatives function as specific inhibitors of MmpL3, the essential mycolic acid transporter in Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM), with minimal off-target antibacterial activity [1]. In comparative studies, the indole-2-carboxamide scaffold demonstrated potent activity against both drug-susceptible and drug-resistant M. tuberculosis strains while showing no clinically relevant bactericidal activity against Staphylococcus aureus or Pseudomonas aeruginosa [2]. Cytotoxicity testing against THP-1 human cells revealed minimal in vitro toxicity and favorable selectivity indices, confirming mycobacteria-specific targeting [3].

MmpL3 & Mycobacterial Selectivity
Class-level inference
Active against drug-susceptible and drug-resistant M. tuberculosis; no reported activity against S. aureus, P. aeruginosa
Favorable selectivity index context reported (THP-1 cytotoxicity assay)
Mycobacteria-specific targeting context; supports narrow-spectrum screening studies
Data to verify; MIC assays against Mycobacterium species
Antimycobacterial MmpL3 Inhibition Selectivity Index

N-(3-Hydroxypropyl) Substituent vs. Shorter Chains

The N-(3-hydroxypropyl) substituent in N-(3-hydroxypropyl)-1H-indole-2-carboxamide (LogP = 1.85, PSA = 68.61 Ų) provides a calculated balance of lipophilicity and polarity distinct from the shorter-chain N-(2-hydroxyethyl) analog . The three-carbon hydroxypropyl chain extends the hydrogen-bonding reach of the terminal hydroxyl group by approximately 1.2–1.5 Å compared to the hydroxyethyl chain, altering the geometry of potential interactions with target binding pockets [1]. In the related indole-2-carboxamide CB1 antagonist series, hydroxyalkyl chain length optimization was critical for achieving both potent receptor binding and favorable pharmacokinetic properties [2].

N-(3-Hydroxypropyl) vs. Shorter Chains
Supporting evidence
LogP = 1.85, PSA = 68.61 Ų
Hydroxypropyl H-bond reach: +1.2–1.5 Å vs. hydroxyethyl
LogP difference: ~0.2–0.4 log units higher
Chain length modulates solubility and permeability; reported to influence PK-relevant properties
In silico calculation; experimental validation recommended
Physicochemical Properties Solubility Lipophilicity

Late-Stage Diversification via Hydroxypropyl Handle

N-(3-hydroxypropyl)-1H-indole-2-carboxamide is synthesized via condensation of indole-2-carboxylic acid with 3-aminopropanol or 3-chloropropanol, a straightforward route with reported industrial scalability [1]. The terminal hydroxyl group of the hydroxypropyl chain serves as a synthetic handle for further derivatization, including esterification, etherification, or oxidation, enabling late-stage diversification without modifying the indole-2-carboxamide core [2]. This contrasts with N-unsubstituted indole-2-carboxamide (CAS 1670-84-4) which lacks this orthogonal functionalization site, limiting its utility as a versatile building block [3].

Late-Stage Diversification Handle
Supporting evidence
Terminal hydroxyl enables esterification, etherification, or oxidation without core modification
This compound 1 orthogonal handle vs. CAS 1670-84-4 Amide NH only
Supports building-block workflow; may reduce synthetic steps for analog generation
Reported synthesis yield ~80%; data to verify
Synthetic Chemistry Building Block Late-Stage Functionalization

Pharmacokinetic Optimization in Indole-2-Carboxamides

Indole-2-carboxamides bearing optimized N-alkyl substituents have demonstrated significantly improved pharmacokinetic parameters following formulation optimization [1]. In a comparative mouse infection model study, an optimized indoleamide (compound 2) showed substantially enhanced oral PK parameters and superior in vivo efficacy compared to compound 3 (NITD-304) in a high-dose aerosol M. tuberculosis infection model [2]. Additionally, in the CB1 antagonist series, systematic optimization of indole-2-carboxamide analogs yielded compound 24 with high predicted human oral bioavailability and potent, selective CB1 antagonism [3].

Pharmacokinetic Optimization Potential
Class-level inference
Indole-2-carboxamide class amenable to formulation and structural optimization; reported improved oral PK in mouse TB models
Class-level PK optimization evidence; compound-specific data to verify
Oral formulation studies; magnitude of PK improvement not quantified in source
Pharmacokinetics Oral Bioavailability Formulation

Application Scenarios


Antimycobacterial Lead Generation

As a representative indole-2-carboxamide, this compound serves as a core scaffold for developing MmpL3 inhibitors targeting drug-susceptible and drug-resistant Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) [1]. The scaffold's demonstrated mycobacteria-specific mechanism—with minimal activity against S. aureus and P. aeruginosa—makes it suitable for narrow-spectrum antibiotic development programs seeking to minimize microbiome disruption [2].

Functionalized Probe Synthesis via Hydroxyl Handle

The terminal hydroxyl group of the N-(3-hydroxypropyl) substituent provides an orthogonal functionalization site for bioconjugation, fluorophore attachment, or affinity tag installation without modifying the indole-2-carboxamide pharmacophore [1]. This capability enables generation of chemical probes for target engagement studies and mechanism-of-action investigations in enzyme inhibition research [2].

PK-Optimized Lead Optimization

Indole-2-carboxamide derivatives have demonstrated amenability to pharmacokinetic optimization through both structural modification and advanced formulation strategies [1]. Compounds in this class have shown significantly improved oral PK parameters and in vivo efficacy following formulation optimization in mouse infection models [2], positioning N-(3-hydroxypropyl)-1H-indole-2-carboxamide as a suitable starting point for lead optimization programs targeting oral bioavailability [3].

Building Block for Indole Chemical Libraries

The compound's straightforward synthetic accessibility via condensation of indole-2-carboxylic acid with 3-aminopropanol or 3-chloropropanol, with reported yields of approximately 80%, supports its use as a building block for diversity-oriented synthesis [1]. The hydroxyl handle enables late-stage diversification through esterification, etherification, or oxidation, expanding the accessible chemical space for indole-based small-molecule libraries [2].

Application
Selection Property
Validation Focus
Mycobacterial target research
MmpL3 inhibitor class context
Mycobacterial selectivity and MIC endpoint review
Chemical probe synthesis
Hydroxypropyl functionalization handle
Late-stage diversification and conjugation review
PK / exposure model studies
Class-level PK optimization precedent
Exposure-model review; formulation-dependent interpretation
Indole library synthesis
Building-block versatility with orthogonal handle
Synthetic route reproducibility and yield verification

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